molecular formula C20H24N2O B11409262 2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole

Cat. No.: B11409262
M. Wt: 308.4 g/mol
InChI Key: VRXLHCZYSHBJBV-UHFFFAOYSA-N
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Description

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with the molecular formula C20H24N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methoxybenzyl chloride with 2-methylbutylamine in the presence of a base, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity. The benzimidazole ring is known to interact with DNA and RNA, disrupting their function and leading to cell death in microbial organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylbutyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(2-methylbutyl)benzimidazole

InChI

InChI=1S/C20H24N2O/c1-4-15(2)14-22-19-8-6-5-7-18(19)21-20(22)13-16-9-11-17(23-3)12-10-16/h5-12,15H,4,13-14H2,1-3H3

InChI Key

VRXLHCZYSHBJBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC

Origin of Product

United States

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